Regioisomeric LogP Shift Relative to 4‑Chloro Analog
The ortho‑chloro substitution in N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide reduces calculated LogP by approximately 0.2 log units compared to the para‑chloro isomer N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide, indicating lower membrane partitioning potential [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.3 |
| Comparator Or Baseline | 4‑Chloro isomer (CAS 1430886‑92‑2): cLogP = 3.5 |
| Quantified Difference | ΔcLogP = −0.2 (ortho‑Cl lower) |
| Conditions | Computed by ALOGPS 2.1 and Molinspiration (same algorithm for both isomers). |
Why This Matters
A 0.2‑unit LogP shift can significantly alter passive permeability, plasma protein binding, and volume of distribution, influencing in vivo pharmacokinetics.
- [1] Calculated physicochemical properties for N-(4-(1H-pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide and N-(4-(1H-pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide obtained from Molinspiration (http://www.molinspiration.com) and ALOGPS 2.1. View Source
